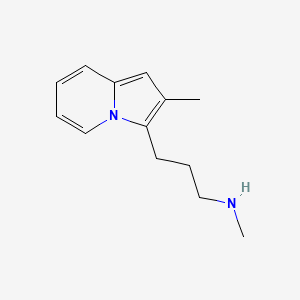
Indolizine, 3-(3-(methylamino)propyl)-2-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Indolizine, 3-(3-(methylamino)propyl)-2-methyl- is a nitrogen-containing heterocyclic compound. Indolizines are known for their unique structural features and biological activities. This particular compound is a derivative of indolizine, which is an isomer of indole and serves as a precursor for various biologically active molecules .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of indolizine derivatives, including Indolizine, 3-(3-(methylamino)propyl)-2-methyl-, can be achieved through several methods:
Cyclocondensations: This method involves the reaction of 2-pyridylacetate with various benzophenones, followed by aldol condensation of the pyridinium intermediate.
Cycloadditions: This approach uses transition metal-catalyzed reactions and oxidative coupling to achieve the desired substitution patterns.
Cyclization/Eliminations: The reaction of substituted 2-chloropyridinium bromides with 2-amino-1,1,3-tricyanopropene in the presence of triethylamine (Et3N) results in the formation of indolizines.
Cycloisomerizations: This method involves the 5-exo-dig cyclization of 2-alkyl-1-(1-cyanoalkyl)pyridinium salts.
Industrial Production Methods
Industrial production of indolizine derivatives often involves large-scale cyclocondensation and cycloaddition reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity .
化学反応の分析
Types of Reactions
Indolizine, 3-(3-(methylamino)propyl)-2-methyl- undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indolizine oxides, while reduction may produce indolizine hydrides .
科学的研究の応用
Indolizine, 3-(3-(methylamino)propyl)-2-methyl- has a wide range of scientific research applications:
作用機序
The mechanism of action of Indolizine, 3-(3-(methylamino)propyl)-2-methyl- involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, indolizine derivatives have been shown to inhibit DNA topoisomerase I, which is crucial for DNA replication and transcription .
類似化合物との比較
Similar Compounds
Indole: An isomer of indolizine with similar biological activities.
Pyrrole: Another nitrogen-containing heterocycle with diverse biological activities.
Quinoline: Known for its anticancer and antimicrobial properties.
Uniqueness
Indolizine, 3-(3-(methylamino)propyl)-2-methyl- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other similar compounds .
特性
CAS番号 |
65548-65-4 |
|---|---|
分子式 |
C13H18N2 |
分子量 |
202.30 g/mol |
IUPAC名 |
N-methyl-3-(2-methylindolizin-3-yl)propan-1-amine |
InChI |
InChI=1S/C13H18N2/c1-11-10-12-6-3-4-9-15(12)13(11)7-5-8-14-2/h3-4,6,9-10,14H,5,7-8H2,1-2H3 |
InChIキー |
TWNBNFVHULVIPG-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N2C=CC=CC2=C1)CCCNC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Ethane-1,2-diyl)bis[methyl(dipentyl)silane]](/img/structure/B14482332.png)
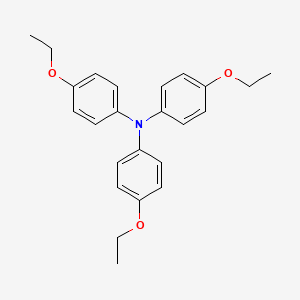

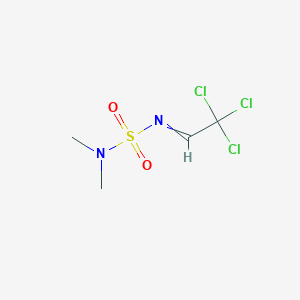
![3,4',5-Tris[(methylsulfanyl)methyl]-1,1'-biphenyl](/img/structure/B14482365.png)
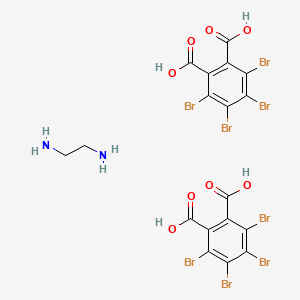

![Tetradecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]-](/img/structure/B14482389.png)
![2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methoxyphenyl]azo]-N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-](/img/structure/B14482390.png)
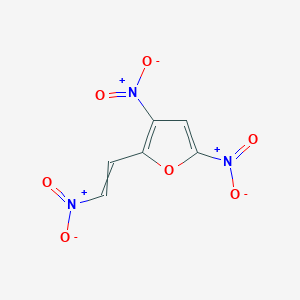
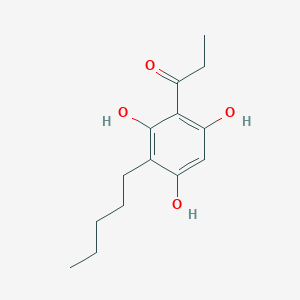
![1,1-Dichloro-2-[(dichloromethoxy)methyl]-2-methylcyclopropane](/img/structure/B14482408.png)

![2,2'-[5-(Hydroxymethyl)-5-nitrodihydropyrimidine-1,3(2H,4H)-diyl]diacetic acid](/img/structure/B14482416.png)
